4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide
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Overview
Description
4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(4-ethylpiperazino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-2-[(4-ethylpiperazino)methyl]bromobenzene+Zn→4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include halides, boronic acids, and other electrophiles.
Conditions: These reactions typically require a palladium or nickel catalyst and are carried out under an inert atmosphere at moderate temperatures.
Major Products
The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, potentially leading to new drug candidates.
Medicine: Its derivatives may have pharmaceutical applications, including the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atom. The zinc atom acts as a nucleophile, attacking the electrophile and forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-[(4-morpholino)methyl]phenylzinc bromide
- 4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylmagnesium bromide
Uniqueness
4-Fluoro-2-[(4-ethylpiperazino)methyl]phenylzinc bromide is unique due to its specific reactivity and the presence of the ethylpiperazino group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H18BrFN2Zn |
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Molecular Weight |
366.6 g/mol |
IUPAC Name |
bromozinc(1+);1-ethyl-4-[(3-fluorobenzene-6-id-1-yl)methyl]piperazine |
InChI |
InChI=1S/C13H18FN2.BrH.Zn/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(14)10-12;;/h3,5,10H,2,6-9,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KKYLHEUVZNJXFS-UHFFFAOYSA-M |
Canonical SMILES |
CCN1CCN(CC1)CC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origin of Product |
United States |
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